Methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring fused with a pyrano[3,2-b]pyran system
Preparation Methods
The synthesis of Methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves multiple steps, including the formation of the pyran ring and the introduction of the fluorophenyl and hydroxymethyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the amino and hydroxymethyl groups can form hydrogen bonds with enzymes, affecting their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar compounds include other pyran derivatives with different substituents. For example:
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyran ring.
Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group. The uniqueness of Methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
674805-64-2 |
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Molecular Formula |
C17H14FNO6 |
Molecular Weight |
347.29g/mol |
IUPAC Name |
methyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C17H14FNO6/c1-23-17(22)13-12(8-3-2-4-9(18)5-8)15-14(25-16(13)19)11(21)6-10(7-20)24-15/h2-6,12,20H,7,19H2,1H3 |
InChI Key |
WPUXYYIHBOBOKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)F)OC(=CC2=O)CO)N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)F)OC(=CC2=O)CO)N |
Origin of Product |
United States |
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